molecular formula C25H17BrClNO3 B11618845 2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

Cat. No.: B11618845
M. Wt: 494.8 g/mol
InChI Key: UMOKQIHQHODXBR-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of bromine and chlorine atoms attached to phenyl rings, along with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2-(4-Bromophenyl)-2-oxoethyl bromide: This can be achieved by reacting 4-bromobenzaldehyde with ethyl bromoacetate in the presence of a base such as potassium carbonate.

    Synthesis of 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid: This involves the cyclization of 4-chloroaniline with acetylacetone followed by oxidation.

    Coupling Reaction: The final step involves the coupling of 2-(4-Bromophenyl)-2-oxoethyl bromide with 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoline core can be oxidized or reduced to form different derivatives.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide can be used.

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Hydrolysis: Formation of 2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-6-methylquinoline-4-carboxylic acid: Lacks the bromophenyl group but shares the quinoline core.

    2-(4-Bromophenyl)-2-oxoethyl benzoate: Similar structure but with a benzoate group instead of the quinoline carboxylate.

    4-Bromo-2-(4-chlorophenyl)quinoline: Similar quinoline structure but lacks the oxoethyl group.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of both bromine and chlorine atoms, along with the quinoline core and oxoethyl group. This combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C25H17BrClNO3

Molecular Weight

494.8 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate

InChI

InChI=1S/C25H17BrClNO3/c1-15-2-11-22-20(12-15)21(13-23(28-22)16-5-9-19(27)10-6-16)25(30)31-14-24(29)17-3-7-18(26)8-4-17/h2-13H,14H2,1H3

InChI Key

UMOKQIHQHODXBR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)OCC(=O)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

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